molecular formula C11H15N3O2 B2667439 1-(but-2-yn-1-yl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197579-11-4

1-(but-2-yn-1-yl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2667439
CAS No.: 2197579-11-4
M. Wt: 221.26
InChI Key: XVRWVCXOCZNOLS-UHFFFAOYSA-N
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Description

1-(but-2-yn-1-yl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique structure with a triazole ring, a butynyl group, and an oxolane ring, which may contribute to its distinct chemical and biological properties.

Scientific Research Applications

1-(but-2-yn-1-yl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(but-2-yn-1-yl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Butynyl Group: The butynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Oxolane Ring: The oxolane ring can be attached through a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(but-2-yn-1-yl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or oxolane rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole or oxolane derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(but-2-yn-1-yl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The butynyl and oxolane groups may enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(but-2-yn-1-yl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one: can be compared with other triazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other triazole derivatives. The presence of the butynyl group and the oxolane ring may enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-but-2-ynyl-4-methyl-5-(oxolan-2-yl)-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-3-4-7-14-11(15)13(2)10(12-14)9-6-5-8-16-9/h9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRWVCXOCZNOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C(=O)N(C(=N1)C2CCCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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